molecular formula C9H10N2O3 B083466 Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate CAS No. 14476-67-6

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

Cat. No. B083466
CAS RN: 14476-67-6
M. Wt: 194.19 g/mol
InChI Key: VMLFLMJTRHHRBL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 .


Synthesis Analysis

The synthesis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate can be achieved through a reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt . This reaction yields Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate in 77% yield . A similar reaction of oxobutanoate with ethyl cyanoacetate in the presence of Et3N affords diethyl 2-amino-5-methylfuran-3,4-dicarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is 1S/C9H10N2O3/c1-3-13-9(12)7-5(2)14-8(11)6(7)4-10/h3,11H2,1-2H3 . The InChI key is VMLFLMJTRHHRBL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate include a molecular weight of 194.19 . Other specific physical and chemical properties such as boiling point and storage conditions are not mentioned in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds. Its functional groups facilitate multiple reaction pathways, allowing for the construction of complex molecular architectures. This compound is particularly useful in synthesizing polysubstituted furan derivatives, which are prominent in pharmaceutical research due to their biological activities .

Anticancer Research

The presence of the amino and cyano groups in this compound makes it a candidate for anticancer drug development. Researchers can use it to synthesize small molecules that target specific pathways involved in cancer cell proliferation and survival .

Inhibitors for Enzymes

This compound’s structure allows for the creation of enzyme inhibitors. For example, derivatives of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate can be designed to inhibit phosphoinositide 3-kinases, which play a significant role in cell growth and survival, making them a target for cancer therapy .

Insulin Secretion Modulators

Modifying the core structure of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate can lead to compounds that influence insulin secretion. This application is crucial for developing new treatments for diabetes, where regulating insulin levels is a key therapeutic strategy .

Antiparasitic Agents

The compound’s framework is suitable for generating antiparasitic agents. By attaching different aryl groups, researchers can create new molecules that combat parasitic infections, contributing to the field of tropical medicine .

Selective Enzyme Inhibition

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate can be used to synthesize selective β-galactosidase inhibitors. These inhibitors have potential applications in studying cellular processes and developing treatments for disorders related to enzyme malfunction .

properties

IUPAC Name

ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-3-13-9(12)7-5(2)14-8(11)6(7)4-10/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLFLMJTRHHRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351196
Record name Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

CAS RN

14476-67-6
Record name Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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